

Application Note: Quantitative Analysis of Ustiloxins by HPLC-UV

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Compound of Interest

Compound Name: *Ustiloxin*

Cat. No.: *B1242342*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ustiloxins are cyclopeptide mycotoxins produced by the fungus *Villosiclava virens*, the causative agent of rice false smut disease.[1][2][3] These mycotoxins, particularly **Ustiloxin A** and **B**, are of significant concern due to their potential toxicity and contamination of rice and other agricultural products.[4][5] Accurate and reliable quantitative analysis of **Ustiloxins** is crucial for food safety monitoring, toxicological studies, and quality control in agricultural production. This application note provides a detailed protocol for the quantitative determination of **Ustiloxin A** and **B** using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

The method described herein is based on established and validated procedures, offering a robust approach for the analysis of **Ustiloxins** in various sample matrices, such as rice false smut balls and forage rice silage.[1][6]

Experimental Protocols

This section details the necessary steps for sample preparation, standard solution preparation, and HPLC-UV analysis for the quantification of **Ustiloxin A** and **B**.

Sample Preparation

The following protocol is designed for the extraction of **Ustiloxins** from rice false smut balls. Modifications may be required for other sample matrices.

Materials:

- Powdered sample of rice false smut balls
- Deionized water
- Methanol-water (15:85, v/v)
- Ultrasonic bath
- Rotary evaporator
- 0.45 µm syringe filter

Procedure:

- Weigh 200 mg of the powdered sample into a suitable container.
- Add 6 mL of deionized water to the sample.
- Perform extraction in an ultrasonic bath at room temperature for 4 hours.
- Repeat the extraction process two more times with fresh deionized water.
- Combine the water extracts and concentrate to dryness under vacuum at 60 °C using a rotary evaporator.
- Dissolve the dried extract in 5 mL of methanol-water (15:85, v/v).
- Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.[\[1\]](#)[\[7\]](#)

For forage rice silage, a lyophilized and ground sample can be extracted with water, followed by purification using solid-phase extraction (SPE).[\[6\]](#)

Standard Solution Preparation

Materials:

- **Ustiloxin A** and **Ustiloxin B** reference standards
- Methanol-water (15:85, v/v)

Procedure:

- Accurately weigh 1 mg of **Ustiloxin A** and 1 mg of **Ustiloxin B**.
- Dissolve the standards in 1 mL of methanol-water (15:85, v/v) to prepare a stock solution of 1000 µg/mL for each analyte.
- From the stock solution, prepare a series of working standard solutions by serial dilution with methanol-water (15:85, v/v). Recommended concentrations for the calibration curve are 12.5, 25, 31.25, 50, 62.5, 100, 125, and 150 µg/mL.[\[1\]](#)[\[7\]](#)
- Store the standard solutions at 4 °C when not in use.[\[1\]](#)[\[7\]](#)

HPLC-UV Analysis

Instrumentation and Conditions:

Parameter	Condition
HPLC System	A standard HPLC system with a UV detector.
Column	Octadecylsilane (ODS) C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]
Mobile Phase	Water-methanol-phosphoric acid (400:100:1, v/v/v).[8]
Flow Rate	0.5 mL/min.[8]
Injection Volume	10 µL.[8]
Column Temperature	35 °C.[8]
UV Detection	220 nm[1][9][10][11] or 254 nm.[6][8]
Run Time	Approximately 20 minutes.[3][7]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from method validation studies for the HPLC-UV analysis of **Ustiloxin A** and **B**.

Table 1: Linearity and Correlation[1]

Analyte	Linear Range (µg injected)	Linear Equation	Correlation Coefficient (R)
Ustiloxin A	0.5 - 6.0	$Y = 2969445.7810X - 55531.7034$	0.9998
Ustiloxin B	0.5 - 6.0	$Y = 2394672.3039X - 79066.0951$	0.9998

Y represents the peak area, and X represents the quantity (µg) of the injected sample.

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)[1]

Parameter	Quantity (µg)	Signal-to-Noise Ratio (S/N)
LOD	0.0315	~3
LOQ	0.1212	~10

Table 3: Precision (Intra-day and Inter-day)[1][7]

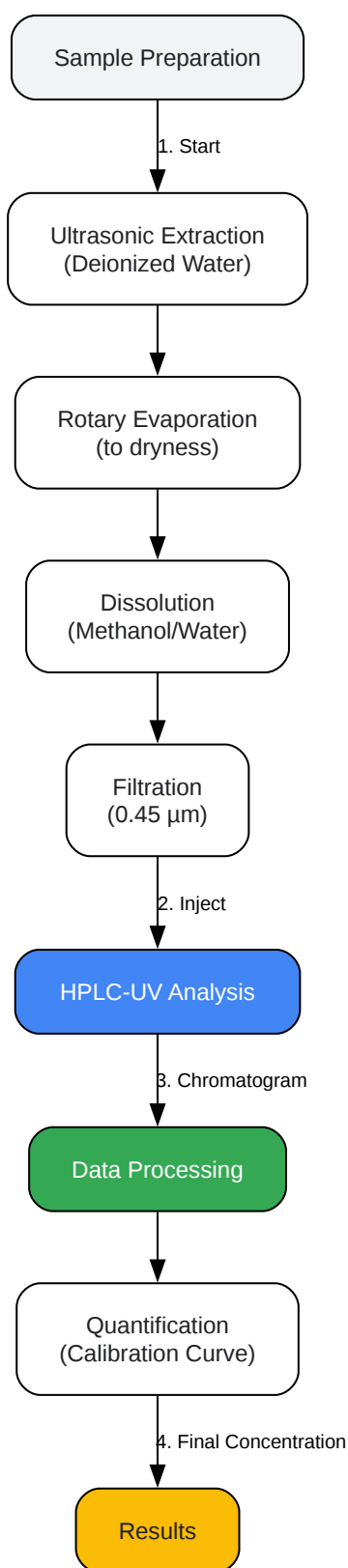
Analyte	Concentration (µg/mL)	Intra-day RSD (%) (n=5)	Inter-day RSD (%) (n=9)
Ustiloxin A	150	< 2.0	< 2.0
50	< 2.0	< 2.0	
12.5	< 2.0	< 2.0	
Ustiloxin B	150	< 2.0	< 2.0
50	< 2.0	< 2.0	
12.5	< 2.0	< 2.0	
RSD: Relative Standard Deviation			

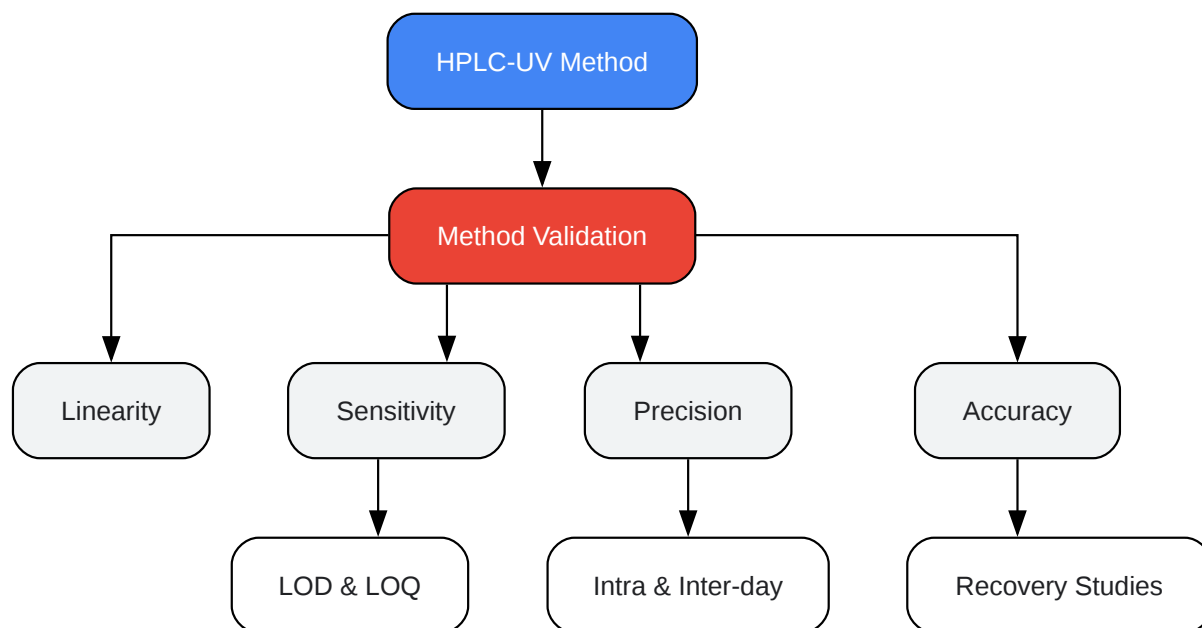
Table 4: Accuracy (Recovery)[1][7]

Analyte	Mean Recovery (%) (n=9)	Mean RSD (%)
Ustiloxin A	95.9	0.37
Ustiloxin B	92.7	1.28

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Ustiloxins by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242342#quantitative-analysis-of-ustiloxin-by-hplc-uv]

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